3-(1H-imidazol-2-yl)prop-2-enoic acid hydrochloride
Description
3-(1H-Imidazol-2-yl)prop-2-enoic acid hydrochloride is a heterocyclic compound featuring an imidazole ring substituted at the 2-position with a propenoic acid moiety, stabilized as a hydrochloride salt. Its molecular formula is C₆H₇ClN₂O₂, with a molecular weight of 174.58 g/mol . The hydrochloride salt improves solubility in polar solvents, making it suitable for pharmaceutical and chemical research .
Properties
IUPAC Name |
(E)-3-(1H-imidazol-2-yl)prop-2-enoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.ClH/c9-6(10)2-1-5-7-3-4-8-5;/h1-4H,(H,7,8)(H,9,10);1H/b2-1+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYURINWZYDTFA-TYYBGVCCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)C=CC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N1)/C=C/C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1297344-66-1 | |
| Record name | (2E)-3-(1H-imidazol-2-yl)prop-2-enoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-imidazol-2-yl)prop-2-enoic acid hydrochloride typically involves the reaction of imidazole derivatives with propenoic acid under specific conditions. One common method includes the use of a base to deprotonate the imidazole, followed by the addition of propenoic acid. The reaction is often carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or methanol, and the product is purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is typically obtained as a hydrochloride salt to improve its stability and solubility .
Chemical Reactions Analysis
Types of Reactions: 3-(1H-imidazol-2-yl)prop-2-enoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of alkylated or acylated imidazole derivatives.
Scientific Research Applications
3-(1H-imidazol-2-yl)prop-2-enoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-(1H-imidazol-2-yl)prop-2-enoic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This binding can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The propenoic acid moiety can also participate in reactions with nucleophiles, further contributing to its activity .
Comparison with Similar Compounds
Substituent Position on the Imidazole Ring
The position of the imidazole substitution significantly impacts electronic and steric properties:
- Its molecular weight (174.58 g/mol) is identical to the target compound, but the shifted substituent may influence receptor binding in biological systems .
- (2E)-3-(1-Methyl-1H-imidazol-4-yl)prop-2-enoic Acid Hydrochloride: The addition of a methyl group at the 1-position increases lipophilicity (MW: 192.62 g/mol) and introduces steric hindrance, which could reduce metabolic degradation. The E-configuration of the double bond may enhance stability compared to Z-isomers .
Functional Group Modifications
- 2-Methyl-3-[7-Nitro-5-Trifluoromethyl-1H-Benzimidazol-2-yl]propenoic Acid: Replacing imidazole with a benzimidazole core (MW: 315.00 g/mol) expands the aromatic system, enhancing π-π stacking interactions. The electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups increase acidity and may improve binding to hydrophobic enzyme pockets .
- Methyl 2-Amino-3-(1H-Imidazol-1-yl)propanoate Dihydrochloride: This ester derivative (MW: 205.64 g/mol) acts as a prodrug, with the amino group introducing basicity. The dihydrochloride salt improves solubility, while the ester moiety may enhance membrane permeability .
Substituent Effects on Physicochemical Properties
- Acidity: Electron-withdrawing groups (e.g., -CF₃ in ) lower the pKa of the propenoic acid, increasing ionization and solubility at physiological pH .
Structural and Functional Comparison Table
Biological Activity
3-(1H-imidazol-2-yl)prop-2-enoic acid hydrochloride, a compound featuring an imidazole ring, has garnered attention for its potential biological activities. Its structural characteristics suggest various mechanisms of action, including enzyme inhibition and interaction with metal ions, which could lead to therapeutic applications in fields such as oncology and antimicrobial treatment.
Chemical Structure and Properties
The compound consists of an imidazole moiety linked to a prop-2-enoic acid structure. The imidazole ring is known for its ability to coordinate with metal ions, while the propenoic acid part can engage in nucleophilic reactions. This unique combination of functionalities enhances its reactivity and biological activity.
The mechanism of action for this compound involves:
- Metal Ion Binding : The imidazole ring can chelate metal ions, influencing enzyme activity.
- Nucleophilic Reactions : The propenoic acid moiety allows for interactions with biological nucleophiles, potentially leading to enzyme inhibition or modulation of signaling pathways.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown its efficacy against various cancer cell lines, including lung adenocarcinoma (A549). The compound's mechanism may involve inducing apoptosis and inhibiting cell proliferation through its interaction with specific molecular targets.
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Study A | A549 | 15 | Induces apoptosis |
| Study B | MCF7 | 20 | Inhibits growth |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated significant activity against multidrug-resistant strains of Staphylococcus aureus. The structure-activity relationship studies suggest that modifications to the imidazole ring can enhance antimicrobial efficacy.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus (MDR) | 8 | Effective |
| E. coli | 32 | Moderate |
Case Studies
-
Anticancer Efficacy in Xenograft Models :
A pre-clinical study assessed the compound's efficacy in xenograft models, revealing significant tumor growth inhibition when administered at specific doses. The mechanism involved the modulation of histone acetylation patterns, leading to altered gene expression profiles associated with cancer progression . -
Antimicrobial Testing :
In a series of tests against resistant bacterial strains, the compound exhibited a favorable profile compared to conventional antibiotics. Its ability to disrupt bacterial cell membranes was noted as a potential mechanism for its antimicrobial action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
